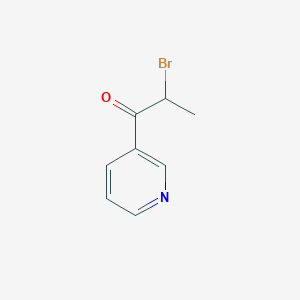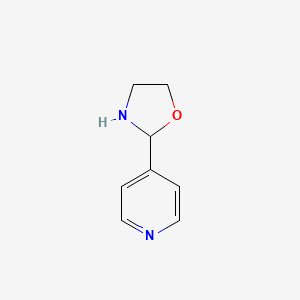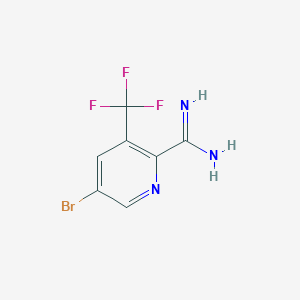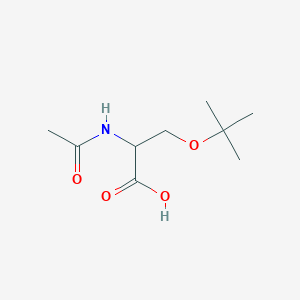
Acetyl-O-tert-butyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-O-tert-butyl-L-serine is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a white to off-white powder with a melting point of 156-163°C . This compound is a derivative of L-serine, an amino acid, and is often used in peptide synthesis and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetyl-O-tert-butyl-L-serine can be synthesized through various methods. One common approach involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by acetylation of the amino group . The reaction conditions typically involve the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetyl-O-tert-butyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetyl-O-tert-butyl-L-serine involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of serine, allowing for selective reactions at the amino group. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparación Con Compuestos Similares
Similar Compounds
O-tert-Butyl-L-serine: Similar in structure but lacks the acetyl group.
N-Acetyl-L-serine: Similar but does not have the tert-butyl protection.
tert-Butyl carbamates: Used for similar protective purposes in organic synthesis.
Uniqueness
Acetyl-O-tert-butyl-L-serine is unique due to its dual protection of both the hydroxyl and amino groups, making it highly valuable in peptide synthesis and other applications where selective reactions are necessary .
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) |
Clave InChI |
COMGVZVKADFEPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)
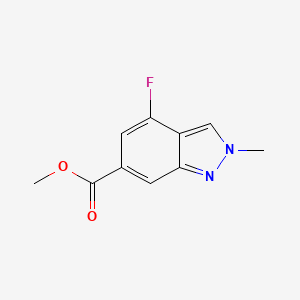
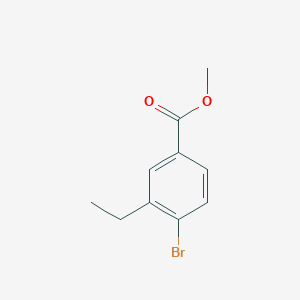

![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

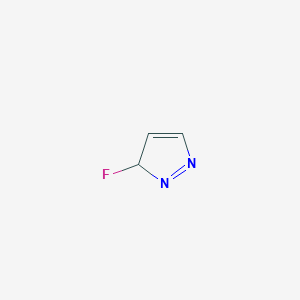
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
